1-(4-Bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine
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Overview
Description
1-(4-Bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(4-Bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine typically involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine rings.
Chemical Reactions Analysis
1-(4-Bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways .
Comparison with Similar Compounds
1-(4-Bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Bromophenylsulfonyl)piperazine: This compound has a similar structure but lacks the naphthalene moiety.
1-(4-Methylphenylsulfonyl)piperazine: This compound lacks the bromonaphthalene moiety and has different chemical properties.
The uniqueness of this compound lies in its combination of the bromonaphthalene and sulfonyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-16-6-8-17(9-7-16)23-12-14-24(15-13-23)27(25,26)21-11-10-20(22)18-4-2-3-5-19(18)21/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEZRELBAYBGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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